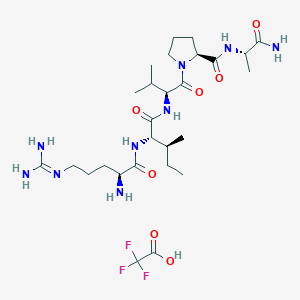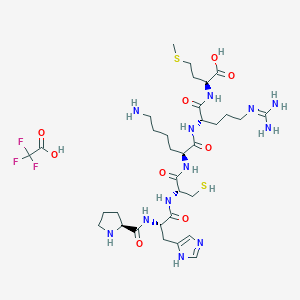
Frakefamide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2 and acts as a peripherally-specific, selective μ-opioid receptor agonist . Despite its inability to penetrate the blood-brain barrier and enter the central nervous system, Frakefamide has potent analgesic effects and does not produce respiratory depression, indicating that its antinociceptive effects are mediated by peripheral μ-opioid receptors .
Preparation Methods
Frakefamide can be synthesized using standard peptide synthesis techniques. The process typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The synthesis begins with the protection of the amino and carboxyl groups of the amino acids, followed by their sequential coupling using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final product is obtained after deprotection and purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Frakefamide undergoes various chemical reactions, including:
Oxidation: Frakefamide can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Frakefamide has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: Frakefamide is used to study the role of peripheral μ-opioid receptors in pain modulation and analgesia.
Mechanism of Action
Frakefamide exerts its effects by selectively binding to peripheral μ-opioid receptors. This binding activates the receptor, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent decrease in the release of neurotransmitters involved in pain transmission. The activation of peripheral μ-opioid receptors results in analgesic effects without affecting the central nervous system, thereby avoiding side effects such as respiratory depression .
Comparison with Similar Compounds
Frakefamide is similar to other μ-opioid receptor agonists such as casokefamide and metkefamide. it is unique in its inability to cross the blood-brain barrier, which makes it a safer alternative for pain management as it does not produce central nervous system side effects . Other similar compounds include:
Casokefamide: Another μ-opioid receptor agonist with peripheral activity.
Metkefamide: A μ-opioid receptor agonist with both central and peripheral activity.
Frakefamide’s unique property of peripheral selectivity makes it a valuable compound in the development of safer analgesic drugs.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34FN5O5.C2HF3O2/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19;3-2(4,5)1(6)7/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39);(H,6,7)/t18-,24+,25+,26+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUPZYGRMPKCKJ-GWUBCJJCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35F4N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B8117517.png)
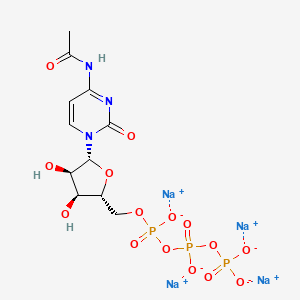
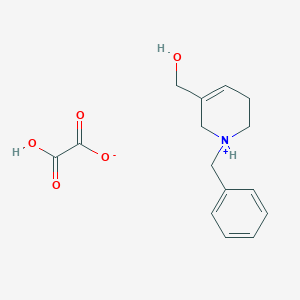
![2-([3,3'-Bipyridin]-4-ylthio)-N-(methylsulfonyl)acetamide](/img/structure/B8117557.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B8117562.png)
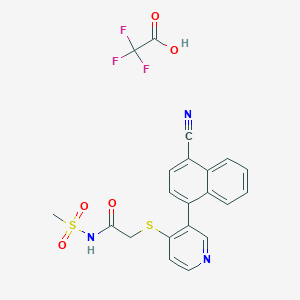
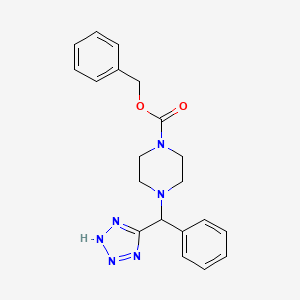



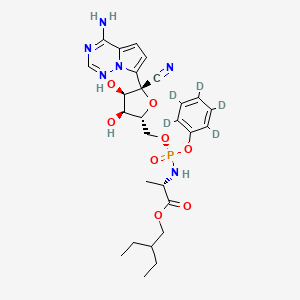
![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B8117606.png)
